Cas no 1592960-86-5 (2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester)

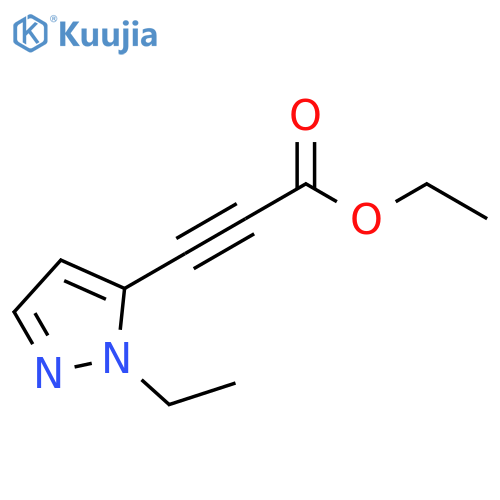

1592960-86-5 structure

商品名:2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester

CAS番号:1592960-86-5

MF:C10H12N2O2

メガワット:192.214482307434

CID:5295386

2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester

-

- インチ: 1S/C10H12N2O2/c1-3-12-9(7-8-11-12)5-6-10(13)14-4-2/h7-8H,3-4H2,1-2H3

- InChIKey: MZXZGDZRPIPXDI-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C#CC1N(CC)N=CC=1

2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787120-10.0g |

ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 10.0g |

$3315.0 | 2024-05-22 | |

| Enamine | EN300-787120-0.05g |

ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 0.05g |

$647.0 | 2024-05-22 | |

| Enamine | EN300-787120-2.5g |

ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 2.5g |

$1509.0 | 2024-05-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075449-1g |

Ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 1g |

¥7840.0 | 2023-04-10 | |

| Enamine | EN300-787120-1.0g |

ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 1.0g |

$770.0 | 2024-05-22 | |

| Enamine | EN300-787120-0.5g |

ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 0.5g |

$739.0 | 2024-05-22 | |

| Enamine | EN300-787120-0.1g |

ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 0.1g |

$678.0 | 2024-05-22 | |

| Enamine | EN300-787120-5.0g |

ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 5.0g |

$2235.0 | 2024-05-22 | |

| Enamine | EN300-787120-0.25g |

ethyl 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoate |

1592960-86-5 | 95% | 0.25g |

$708.0 | 2024-05-22 |

2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

1592960-86-5 (2-Propynoic acid, 3-(1-ethyl-1H-pyrazol-5-yl)-, ethyl ester) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量